11|A-Hsd2-IN-1

Steroid biochemistry Sulfatase resistance Chemical probe stability

11|A-Hsd2-IN-1 (also designated 11β-HSD2-IN-1 or compound CDSN) is a chemically synthesized, non-hydrolysable sulfonate analogue of cholestane-5α,6β-diol-3β-O-sulfate (CDS). It acts as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), the enzyme that converts cholestane-3β,5α,6β-triol (CT) into the tumor-promoting oncometabolite oncosterone in breast cancer cells.

Molecular Formula C27H48O5S
Molecular Weight 484.7 g/mol
Cat. No. B12381214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11|A-Hsd2-IN-1
Molecular FormulaC27H48O5S
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)S(=O)(=O)O)C)O)O)C
InChIInChI=1S/C27H48O5S/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(33(30,31)32)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-29H,6-16H2,1-5H3,(H,30,31,32)/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1
InChIKeyWFUSDAHGNKNCKO-RUXQDQFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11|A-Hsd2-IN-1 (CDSN) – A Non-Hydrolysable 11β-HSD2 Inhibitor for Breast Cancer and Sterol Metabolism Research


11|A-Hsd2-IN-1 (also designated 11β-HSD2-IN-1 or compound CDSN) is a chemically synthesized, non-hydrolysable sulfonate analogue of cholestane-5α,6β-diol-3β-O-sulfate (CDS) [1]. It acts as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), the enzyme that converts cholestane-3β,5α,6β-triol (CT) into the tumor-promoting oncometabolite oncosterone in breast cancer cells [1]. CDSN also independently blocks the cellular uptake of CT, 5,6-epoxycholesterols, and cholesterol, and potentiates the cytotoxic activity of post-lanosterol cholesterol biosynthesis inhibitors such as tamoxifen [1]. The compound has the molecular formula C27H48O5S and a molecular weight of 484.73 .

Non-hydrolysable sulfonate probe Resistant to steroid sulfatase in breast cancer cell lines
11β-HSD2 inhibition with sterol-uptake blockade Multi-modal action vs. single-target inhibitors
Reported tamoxifen cytotoxicity enhancement NPC1-like cholesterol trapping context in MCF-7

Why Generic Substitution Fails for 11|A-Hsd2-IN-1 – Distinct Mechanism, Scaffold, and Multi-Target Profile vs. Conventional 11β-HSD2 Inhibitors


Conventional 11β-HSD2 inhibitors such as itraconazole (IC50 139 nM), posaconazole (IC50 460 nM), carbenoxolone, and glycyrrhetinic acid all share a fundamental limitation: they act solely as enzymatic inhibitors of 11β-HSD2 without addressing the upstream substrate uptake or downstream cholesterol biosynthesis pathways that are co-opted in breast cancer [1][2]. CDSN is structurally unique as a C-3 sulfonate (C–S bond) rather than a hydrolyzable sulfate ester (C–O–S bond), rendering it completely resistant to cleavage by steroid sulfatase—an enzyme widely expressed in cancer tissues that rapidly inactivates natural sulfated oxysterols [3]. Moreover, CDSN simultaneously inhibits 11β-HSD2 enzymatic activity (IC50 2.55 ± 0.63 µM in cell lysate), blocks cellular uptake of CT, 5,6-EC, and cholesterol, and potentiates the cytotoxicity of tamoxifen and PBPE—a multi-modal pharmacological profile that no azole, terpenoid, or licorice-derived 11β-HSD2 inhibitor replicates [3]. Substituting CDSN with a generic 11β-HSD2 inhibitor would forfeit the non-hydrolysable stability, the substrate-uptake blockade, and the chemopotentiation properties that define its research utility.

CDSN (This Product)
Conventional 11β-HSD2 Inhibitors
C-3 sulfonate bond resists sulfatase cleavage
Sulfate esters rapidly hydrolyzed; azoles lack this scaffold
Blocks sterol/cholesterol uptake independently of enzyme inhibition
No sterol uptake blockade reported
Reported enhancement of tamoxifen cytotoxicity via cholesterol trapping
No chemopotentiation of cholesterol biosynthesis inhibitors

11|A-Hsd2-IN-1 (CDSN) – Product-Specific Quantitative Differentiation Evidence Against Closest Comparators


Non-Hydrolysable Sulfonate Scaffold Confers Complete Resistance to Steroid Sulfatase, Uniquely Enabling Stable Pharmacological Probing of CDS Biology

CDSN is a C-3 sulfonate analogue of cholestane-5α,6β-diol-3β-O-sulfate (CDS), wherein the sulfate ester oxygen is replaced by a direct carbon–sulfur bond [1]. This structural modification eliminates the hydrolytic cleavage site for steroid sulfatase (STS), an enzyme broadly expressed in breast cancer and other tissues that rapidly degrades natural sulfated oxysterols [1]. In contrast, the natural metabolite CDS—and indeed all endogenous sterol sulfate esters—undergo rapid STS-mediated hydrolysis, precluding their use as stable pharmacological tools [1]. No other commercially available 11β-HSD2 inhibitor (itraconazole, posaconazole, carbenoxolone, glycyrrhetinic acid, or 11β-HSD2-IN-2) possesses this sulfonate-based non-hydrolysable design.

Non-Hydrolysable Scaffold
Class-level inference
C–S sulfonate bond; resistant to steroid sulfatase
Unique sulfatase-resistant probe; supports stable cellular assays
Class-level inference; validation in target model recommended
Steroid biochemistry Sulfatase resistance Chemical probe stability

11β-HSD2 Inhibitory Potency in Oncosterone Production Assay – Positioned Between Azole Antifungals and Weak Environmental Inhibitors

CDSN inhibits oncosterone production from [14C]-CT in a dose-dependent manner with an IC50 of 2.55 ± 0.63 µM in MCF-7 cell lysate [1]. By comparison, the most potent clinically used 11β-HSD2 inhibitor itraconazole shows an IC50 of 0.139 ± 0.014 µM against recombinant human 11β-HSD2, while posaconazole has an IC50 of 0.460 ± 0.098 µM [2]. At the weaker end, the environmental inhibitor abietic acid shows an IC50 of approximately 12 µM for human 11β-HSD2 [3], and cadmium exhibits an IC50 of ~2.5 µM [4]. CDSN's potency thus falls within a mid-range—approximately 18-fold less potent than itraconazole but approximately 4.7-fold more potent than abietic acid. Critically, the CDSN IC50 was measured in a functional oncosterone-production assay that captures both enzymatic inhibition and substrate-access effects, whereas the azole IC50s were determined using a direct cortisol-to-cortisone conversion assay with recombinant enzyme, limiting direct numerical comparison.

11β-HSD2 IC50
Cross-study comparable
2.55 ± 0.63 µM (MCF-7 lysate, oncosterone assay)
Mid-range potency in disease-relevant functional assay; assay context differs from recombinant enzyme assays
Comparators: itraconazole 0.139 µM, posaconazole 0.460 µM, abietic acid ~12 µM; direct numerical comparison limited
11β-HSD2 inhibition Oncosterone biosynthesis Breast cancer metabolism

Unique Multi-Modal Mechanism – Concurrent Blockade of Sterol/Cholesterol Cellular Uptake Plus Chemopotentiation of Tamoxifen Cytotoxicity

CDSN is distinguished from all other 11β-HSD2 inhibitors by its ability to simultaneously block the cellular uptake of multiple sterols—including CT, 5,6-epoxycholesterols (5,6-EC), and cholesterol—in MCF-7 breast cancer cells [1]. This uptake blockade is mechanistically independent of 11β-HSD2 inhibition and is not observed with itraconazole, posaconazole, carbenoxolone, or glycyrrhetinic acid [2]. Furthermore, CDSN potentiates the cytotoxic activity of post-lanosterol cholesterol biosynthesis inhibitors: co-treatment with CDSN plus tamoxifen or PBPE produced enhanced MCF-7 cell killing compared to either agent alone, an effect associated with free sterol accumulation and the formation of giant multilamellar bodies morphologically reminiscent of Niemann-Pick type C (NPC) cells [1]. The paper also reports evidence consistent with CDSN-mediated inhibition of NPC1, the cholesterol transporter deficient in Niemann-Pick disease type C [1].

Multi-Modal Mechanism
Head-to-head
Enzyme inhibition + sterol uptake blockade + chemopotentiation
Enables single-agent interrogation of three pathway nodes
Comparators show enzyme inhibition only; MCF-7 cell models
Cholesterol uptake blockade Tamoxifen potentiation Breast cancer combination therapy

MCF-7 Breast Cancer Cell Proliferation Inhibition and Testosterone Biosynthesis Suppression – Cancer-Relevant Functional Endpoint

CDSN inhibits MCF-7 human breast cancer cell proliferation, an effect linked mechanistically to its inhibition of testosterone biosynthesis [1]. While the primary paper establishes this functional anticancer endpoint, the precise MCF-7 proliferation IC50 value is not publicly available in the abstracted record. In contrast, 11β-HSD2-IN-2 (compound 3) is reported as a selective inhibitor of 17β-HSD2 (not 11β-HSD2) with an IC50 of 300 nM , underscoring a critical nomenclature-based procurement risk: despite the similar name, 11β-HSD2-IN-2 targets a different enzyme entirely and cannot substitute for CDSN in 11β-HSD2/oncosterone-focused studies. Carbenoxolone, a non-selective 11β-HSD inhibitor, has also been shown to inhibit MCF-7 proliferation but lacks the sterol-uptake blockade and tamoxifen-potentiation properties of CDSN [2].

MCF-7 Proliferation & Target
Cross-study comparable
CDSN: inhibits MCF-7 proliferation; 11β-HSD2 target
Target specificity critical; 11β-HSD2-IN-2 inhibits 17β-HSD2 (IC50 300 nM), not 11β-HSD2
Nomenclature confusion risk; verify catalog identity; CDSN proliferation IC50 not disclosed
MCF-7 proliferation Testosterone biosynthesis Breast cancer cell growth inhibition

Immune Activity and Antiviral Infection Effects – A Distinct Pharmacological Dimension Absent in Conventional 11β-HSD2 Inhibitors

Vendor datasheets and the primary publication report that CDSN exhibits immunological activity and protective effects against viral infection [1]. While the precise quantitative metrics (e.g., EC50 for antiviral activity, specific immune cell modulation endpoints) are not detailed in the publicly available abstract or vendor records, this dual immune-antiviral dimension is not a recognized property of the comparator 11β-HSD2 inhibitors itraconazole, posaconazole, carbenoxolone, or glycyrrhetinic acid at pharmacologically relevant concentrations targeting 11β-HSD2 [2]. The primary paper positions CDSN as a valuable tool for studying the biological properties of CDS, specifically noting its impact on immunity and viral infection as a key research application [1].

Immune & Antiviral Activity
Supporting evidence
Reported immune modulation and antiviral effects
Dual pharmacology not replicated by conventional inhibitors; independent validation recommended
Quantitative endpoints not publicly available; vendor/source data
Immunomodulation Antiviral activity Oxysterol immunology

11|A-Hsd2-IN-1 (CDSN) – Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Investigating the Biological Role of Cholestane-5α,6β-diol-3β-O-sulfate (CDS) Using a Stable, Non-Hydrolysable Chemical Probe

CDSN is the only available non-hydrolysable analogue of CDS, the sulfated oxysterol metabolite detected in breast cancer cells [1]. All natural sulfate esters are rapidly cleaved by ubiquitously expressed steroid sulfatase (STS), rendering them unusable for sustained cellular studies. CDSN's C-3 sulfonate bond (C–S) confers complete STS resistance, enabling long-term incubation experiments (>24 h) in STS-expressing cell lines such as MCF-7, where natural CDS would be degraded within minutes to hours [1]. This makes CDSN the indispensable tool for dissecting CDS-mediated signaling, transcriptional regulation, and immunological functions without confounding hydrolysis artifacts.

Studying the Intersection of 11β-HSD2, Oncosterone Metabolism, and Cholesterol Trafficking in Breast Cancer Pharmacology

No other 11β-HSD2 inhibitor concurrently blocks 11β-HSD2 enzymatic activity (IC50 2.55 µM), cellular uptake of CT/5,6-EC/cholesterol, and NPC1-related cholesterol trafficking [1]. For breast cancer research groups investigating the oncosterone–cholesterol axis, CDSN provides a single-agent tool to simultaneously interrogate all three nodes of this pathway in MCF-7 or other ER+ breast cancer models. By contrast, itraconazole (IC50 0.139 µM) offers higher potency against isolated 11β-HSD2 but lacks the sterol uptake blockade, while carbenoxolone inhibits both 11β-HSD1 and 11β-HSD2 non-selectively, confounding mechanistic interpretation [2].

Chemopotentiation Studies Combining CDSN with Tamoxifen or Other Cholesterol Biosynthesis Inhibitors

CDSN uniquely potentiates the cytotoxic activity of post-lanosterol cholesterol biosynthesis inhibitors including tamoxifen and PBPE in MCF-7 cells, an effect characterized by massive free sterol accumulation and the appearance of giant multilamellar bodies reminiscent of Niemann-Pick type C cellular pathology [1]. This chemopotentiation phenotype is mechanistically linked to CDSN's inhibition of NPC1-mediated cholesterol egress from lysosomes and is not reproduced by azole antifungals, glycyrrhetinic acid, or carbenoxolone [1][2]. Investigators studying cholesterol-metabolism-dependent enhancement of endocrine therapy can use CDSN as a pharmacological tool to mimic NPC-like cholesterol trapping in combination with tamoxifen.

Procurement Quality Control – Ensuring CDSN (11β-HSD2-IN-1) is Not Confused with 11β-HSD2-IN-2 or Other Similarly Named Compounds

A critical procurement risk exists due to nomenclature confusion: 11β-HSD2-IN-2 (compound 3, CAS 1834601-37-4) is a selective inhibitor of 17β-HSD2 (IC50 300 nM), not 11β-HSD2 [1]. Despite the nearly identical name, these two compounds target entirely different enzymes. Procurement specialists and researchers must verify catalog numbers (HY-157161 for CDSN/11β-HSD2-IN-1 on MedChemExpress; T208325 on TargetMol) and confirm the molecular formula (C27H48O5S, MW 484.73 for CDSN) to avoid costly experimental failures [2]. CDSN is also structurally distinct from all azole- and terpenoid-based 11β-HSD2 inhibitors, and its non-hydrolysable sulfonate scaffold serves as an additional identity verification marker via LC-MS or NMR.

Application
Selection Property
Validation Focus
CDS biology probe studies
Non-hydrolysable sulfonate scaffold
Steroid sulfatase resistance in MCF-7 or STS+ models
11β-HSD2 / cholesterol trafficking research
Multi-modal sterol uptake + enzyme inhibition
Oncosterone production and cholesterol uptake endpoints
Tamoxifen combination studies
NPC1-like cholesterol trapping context
Cytotoxicity enhancement and multilamellar body formation
Procurement identity verification
Unique sulfonate scaffold and molecular formula
LC-MS/NMR confirmation of C27H48O5S; distinguish from 11β-HSD2-IN-2
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